N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)
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Overview
Description
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is a complex organic compound that belongs to the class of hydrazones. These compounds are known for their versatile applications in various fields, including medicinal chemistry, material science, and catalysis. The compound is characterized by its unique structure, which includes a naphthalene ring, a methylidene group, and an acetohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between 2-hydroxynaphthalene-1-carbaldehyde and 2-[(3-methylphenyl)amino]acetohydrazide in an ethanol solution . The reaction is usually carried out under reflux conditions at a temperature of around 70°C for several hours . The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the hydrazone moiety.
Substitution: Substituted hydrazone derivatives.
Scientific Research Applications
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as enzymes and DNA, leading to antimicrobial effects . The compound’s hydrazone moiety is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (E)-N’-[(2-Hydroxynaphthalen-1-yl)methylidene]nicotinohydrazide
- N’-[(E)-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]-2-{[5-(4-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
Uniqueness
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is unique due to its specific structural features, such as the presence of a naphthalene ring and a methylidene group. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C20H19N3O2 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-(3-methylanilino)acetamide |
InChI |
InChI=1S/C20H19N3O2/c1-14-5-4-7-16(11-14)21-13-20(25)23-22-12-18-17-8-3-2-6-15(17)9-10-19(18)24/h2-12,21,24H,13H2,1H3,(H,23,25)/b22-12+ |
InChI Key |
PPTJEELUSSOKJX-WSDLNYQXSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
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